n-Undecyl beta-D-glucopyranoside
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Overview
Description
n-Undecyl beta-D-glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is composed of a hydrophilic glucose moiety and a hydrophobic undecyl chain, making it an effective detergent for solubilizing membrane proteins . This compound is particularly valued for its ability to maintain the stability and functionality of proteins in solution, which is crucial for various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Undecyl beta-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic synthesis using beta-glucosidase in organic solvents or ionic liquids . The reaction typically involves the reverse hydrolysis of glucose and undecanol, catalyzed by an engineered beta-glucosidase enzyme. Optimal conditions include a temperature of 30°C and specific solvent mixtures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
n-Undecyl beta-D-glucopyranoside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions typical of monosaccharides .
Common Reagents and Conditions
Glycosidic Bond Formation: This reaction involves the interaction of the glucose moiety with alcohols under acidic conditions to form glycosides.
Oxidation: The glucose part can be oxidized to form aldonic acids using oxidizing agents like bromine water.
Major Products
Glycosides: Formed through glycosidic bond formation.
Aldonic Acids: Resulting from oxidation reactions.
Alditols: Produced through reduction reactions.
Scientific Research Applications
n-Undecyl beta-D-glucopyranoside is extensively used in the study of membrane proteins. Its ability to solubilize and stabilize these proteins makes it invaluable for techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is used in the formulation of pharmaceuticals and cosmetics due to its mild surfactant properties .
Mechanism of Action
The primary mechanism of action of n-Undecyl beta-D-glucopyranoside involves its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic regions of membrane proteins. This interaction helps to solubilize the proteins while maintaining their native structure and functionality. The glucose moiety interacts with the aqueous environment, while the undecyl chain embeds into the hydrophobic regions of the protein or membrane .
Comparison with Similar Compounds
Similar Compounds
- n-Octyl beta-D-glucopyranoside
- n-Nonyl beta-D-glucopyranoside
- n-Dodecyl beta-D-glucopyranoside
- n-Decyl beta-D-glucopyranoside
Uniqueness
n-Undecyl beta-D-glucopyranoside stands out due to its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing a wide range of membrane proteins. Its critical micelle concentration (CMC) and micelle size are also well-suited for maintaining protein stability in solution .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDAPNVYSDTSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403453 |
Source
|
Record name | Undecyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70005-86-6 |
Source
|
Record name | Undecyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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